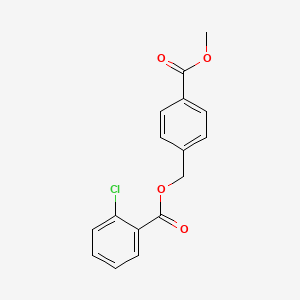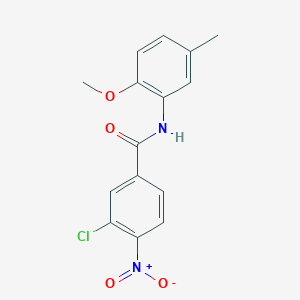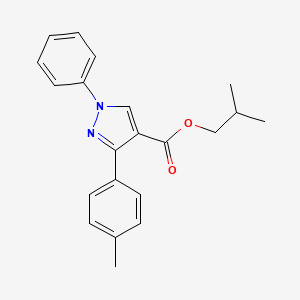
4-(methoxycarbonyl)benzyl 2-chlorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(methoxycarbonyl)benzyl 2-chlorobenzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a benzyl benzoate derivative that has a methoxycarbonyl group attached to the benzyl moiety and a chlorine atom attached to the benzoate moiety.
Mecanismo De Acción
The mechanism of action of 4-(methoxycarbonyl)benzyl 2-chlorobenzoate is not fully understood, but it is believed to involve the inhibition of certain enzymes or signaling pathways that are involved in the progression of various diseases. It may also interact with cellular membranes or proteins to induce specific biological effects.
Biochemical and Physiological Effects:
Studies have shown that 4-(methoxycarbonyl)benzyl 2-chlorobenzoate exhibits various biochemical and physiological effects, depending on the concentration and context of its application. It has been reported to induce cell cycle arrest, apoptosis, and autophagy in cancer cells. It has also been shown to reduce inflammation and oxidative stress in animal models of disease. However, more research is needed to fully understand the effects of this compound on different biological systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-(methoxycarbonyl)benzyl 2-chlorobenzoate in lab experiments include its relatively simple synthesis method, its versatility as a building block for the preparation of other compounds, and its potential as a drug candidate for various diseases. However, its limitations include its low solubility in water, its potential toxicity at high concentrations, and its limited availability in commercial sources.
Direcciones Futuras
Future research on 4-(methoxycarbonyl)benzyl 2-chlorobenzoate could focus on several directions, including the development of more efficient synthesis methods, the investigation of its potential as a drug candidate for specific diseases, the exploration of its interactions with different biological systems, and the synthesis of more complex functional materials based on its structure. Additionally, more studies are needed to fully understand the advantages and limitations of this compound in different experimental settings.
Métodos De Síntesis
The synthesis of 4-(methoxycarbonyl)benzyl 2-chlorobenzoate involves the reaction between 4-(methoxycarbonyl)benzyl alcohol and 2-chlorobenzoic acid in the presence of a dehydrating agent, such as thionyl chloride or phosphorus oxychloride. The reaction produces the desired compound and a byproduct, which can be removed by simple purification methods.
Aplicaciones Científicas De Investigación
4-(methoxycarbonyl)benzyl 2-chlorobenzoate has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and other diseases. In material science, it has been used as a building block for the synthesis of various functional materials. In organic synthesis, it has been utilized as a reagent for the preparation of other chemical compounds.
Propiedades
IUPAC Name |
(4-methoxycarbonylphenyl)methyl 2-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO4/c1-20-15(18)12-8-6-11(7-9-12)10-21-16(19)13-4-2-3-5-14(13)17/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLGBMACNLWNERC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)COC(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methoxycarbonylphenyl)methyl 2-chlorobenzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-nitro-N'-[1-(2-thienyl)ethylidene]benzohydrazide](/img/structure/B5760578.png)


![N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(3-nitrophenyl)glycinamide](/img/structure/B5760612.png)

![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methylphenyl)urea](/img/structure/B5760620.png)

![2-benzyl-1,3,4,8-tetramethyl-2H-dipyrrolo[1,2-b:3',4'-d]pyridazine](/img/structure/B5760636.png)

![9-(2-methylbenzyl)-3H-imidazo[1,2-a]benzimidazol-2(9H)-one](/img/structure/B5760651.png)
![N~1~-(2,4-dimethylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B5760654.png)
![2-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5760657.png)